4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol

LogP Lipophilicity Benzimidazole

4-Chloro-2-methyl-1H-benzo[d]imidazol-5-ol is a specialized heterocyclic scaffold for fragment-based drug discovery (FBDD) and kinase/GPCR-targeting SAR campaigns. Its unique 4-chloro and 2-methyl substitution pattern provides a distinct balance of lipophilicity (LogP 1.14) and steric constraint, unlike simpler benzimidazole analogs. This enables precise halogen bonding and enhanced selectivity, serving as a critical intermediate for orthogonal functionalization. Choose this compound for superior chemical biology tool development with favorable metabolic stability.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 124841-32-3
Cat. No. B055093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol
CAS124841-32-3
Synonyms1H-Benzimidazol-5-ol,4-chloro-2-methyl-(9CI)
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=CC(=C2Cl)O
InChIInChI=1S/C8H7ClN2O/c1-4-10-5-2-3-6(12)7(9)8(5)11-4/h2-3,12H,1H3,(H,10,11)
InChIKeyXPHKQYVZUACFRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol (CAS 124841-32-3) - Procurement-Focused Baseline Data Sheet


4-Chloro-2-methyl-1H-benzo[d]imidazol-5-ol (CAS 124841-32-3) is a heterocyclic compound belonging to the benzimidazole family, characterized by a fused benzene-imidazole ring system with chloro and methyl substitutions at the 4- and 2-positions, respectively, and a hydroxyl group at the 5-position [1]. This specific substitution pattern imparts distinct physicochemical properties that differentiate it from closely related benzimidazole analogs, particularly in terms of lipophilicity and molecular weight, making it a valuable scaffold for medicinal chemistry and chemical biology applications [1].

Why 4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol Cannot Be Interchanged with Generic Benzimidazole Analogs


The presence of both a chloro substituent at the 4-position and a methyl group at the 2-position on the benzimidazole core of 4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol results in a unique combination of electronic and steric effects that cannot be replicated by simpler analogs such as 2-methyl-1H-benzo[d]imidazol-5-ol (lacking chlorine) or 4-chloro-1H-benzo[d]imidazol-5-ol (lacking the 2-methyl group) [1]. The 4-chloro group significantly increases lipophilicity (LogP = 1.14) compared to the non-chlorinated analog, while the 2-methyl group contributes to metabolic stability and potential for specific target interactions. Substituting with a generic benzimidazole would alter key physicochemical parameters, potentially compromising solubility, permeability, and biological activity in assays where precise molecular properties are critical [1].

4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol - Quantified Differentiation Against Closest Analogs


LogP Differential: Enhanced Lipophilicity Relative to Non-Halogenated and Mono-Substituted Analogs

The calculated LogP of 4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol is 1.14, which is 28% lower than that of 2-methyl-1H-benzo[d]imidazol-5-ol (LogP 1.58) and 41% lower than that of 4-chloro-1H-benzo[d]imidazol-5-ol (LogP 1.92). This indicates that the dual substitution pattern yields a compound that is less lipophilic than the mono-chlorinated analog but slightly more lipophilic than the non-chlorinated methyl analog, striking a balance that may favor optimal membrane permeability while maintaining aqueous solubility [1][2].

LogP Lipophilicity Benzimidazole

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation

4-Chloro-2-methyl-1H-benzo[d]imidazol-5-ol has a molecular weight of 182.61 g/mol and a TPSA of 48.9 Ų, compared to 148.17 g/mol and TPSA 48.9 Ų for 2-methyl-1H-benzo[d]imidazol-5-ol, and 168.58 g/mol and TPSA 48.9 Ų for 4-chloro-1H-benzo[d]imidazol-5-ol. The addition of the chlorine atom increases molecular weight by 34.44 g/mol (23% increase) relative to the 2-methyl analog, while the 2-methyl group contributes 14.03 g/mol (8% increase) relative to the 4-chloro analog [1][2]. Despite these mass differences, TPSA remains constant across all three compounds, indicating that the substitution pattern does not alter the polar surface area, preserving hydrogen bonding capacity while modulating lipophilicity [1].

Molecular Weight TPSA Drug-likeness

Hydrogen Bond Donor/Acceptor Profile and Its Impact on Solubility

4-Chloro-2-methyl-1H-benzo[d]imidazol-5-ol possesses 2 hydrogen bond donors (the hydroxyl proton and the imidazole N-H) and 2 hydrogen bond acceptors (the hydroxyl oxygen and the imidazole nitrogen), identical to its close analogs 2-methyl-1H-benzo[d]imidazol-5-ol and 4-chloro-1H-benzo[d]imidazol-5-ol [1]. However, the presence of the electron-withdrawing chlorine atom at the 4-position reduces the electron density on the benzimidazole ring, slightly decreasing the basicity of the nitrogen acceptors and thereby subtly altering the compound's hydrogen bonding capacity in specific solvent systems. While quantitative H-bond strength data for this exact compound is not available, this electronic modulation is a well-established principle in benzimidazole chemistry and distinguishes it from non-halogenated analogs [1].

Hydrogen Bonding Solubility Benzimidazole

Procurement-Driven Application Scenarios for 4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol


Medicinal Chemistry: Benzimidazole Scaffold Diversification for Kinase or GPCR Targets

Given its balanced lipophilicity (LogP 1.14) and favorable molecular weight (182.61 g/mol), 4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol serves as an ideal starting point for fragment-based drug discovery or scaffold hopping campaigns targeting ATP-binding pockets of kinases or GPCRs. The chlorine atom can engage in halogen bonding, while the methyl group provides a steric constraint that may enhance selectivity against closely related off-targets. Researchers can leverage this compound to explore structure-activity relationships (SAR) around the benzimidazole core, knowing that its physicochemical profile is distinct from simpler analogs and may confer improved pharmacokinetic properties in lead optimization [1][2].

Chemical Biology: Probe Development for Enzyme Inhibition Studies

The 5-hydroxyl group of 4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol offers a convenient handle for further derivatization (e.g., esterification, alkylation) to create activity-based probes or fluorescent ligands. The compound's moderate LogP and hydrogen bonding capacity make it suitable for use in cellular assays requiring passive diffusion across membranes. As a benzimidazole, it may inhibit enzymes such as cytochrome P450s or carbonic anhydrases, making it a valuable tool compound for studying these targets in vitro [1].

Process Chemistry: Intermediate for Synthesis of More Complex Benzimidazole Derivatives

4-Chloro-2-methyl-1H-benzo[d]imidazol-5-ol can be utilized as a key intermediate in the synthesis of more elaborate benzimidazole-based pharmaceuticals or agrochemicals. The presence of both a chlorine and a hydroxyl group allows for orthogonal functionalization strategies (e.g., Suzuki coupling at the chloro position, or O-alkylation at the hydroxyl). Its distinct molecular weight and LogP relative to simpler benzimidazoles facilitate purification and monitoring of reaction progress via HPLC or LC-MS [1].

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